

# Benzoquinonium Dibromide: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Benzoquinonium dibromide |           |
| Cat. No.:            | B11929187                | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This document provides an in-depth technical overview of the discovery, history, and foundational pharmacological characterization of **benzoquinonium dibromide**, a potent neuromuscular blocking agent. Initially investigated under the code name WIN 2747 and later known by the trade name Mytolon, this bis-quaternary ammonium compound emerged from mid-20th-century research into synthetic curarimimetic agents. This guide details the seminal pharmacological studies that elucidated its mechanism of action as a nicotinic acetylcholine receptor (nAChR) antagonist, presents available quantitative data on its potency, and outlines the experimental methodologies employed in its early evaluation. Furthermore, it includes a proposed synthesis pathway and diagrams illustrating its mechanism of action and experimental workflows, serving as a comprehensive resource for researchers in pharmacology and drug development.

### **Discovery and Historical Context**

The discovery of benzoquinonium can be traced to the Sterling-Winthrop Research Institute, where, in 1950, J. O. Hoppe reported on the pharmacological properties of a new synthetic curarimimetic agent, 2,5-bis-(3-diethylaminopropylamino) benzoquinone-bis-benzylchloride, designated as WIN 2747[1]. This research was part of a broader effort in the post-World War II era to develop synthetic alternatives to d-tubocurarine, the active component of curare, for use



as a muscle relaxant in surgery and anesthesia. The chloride salt of benzoquinonium was later introduced into clinical practice under the trade name Mytolon[2][3].

Early investigations by Hoppe and others sought to characterize the nature of the neuromuscular block produced by this novel compound. A key publication by W. C. Bowman in 1958 further solidified the understanding of its mechanism, demonstrating that benzoquinonium chloride (Mytolon) produces a curare-like, non-depolarizing neuromuscular block in cats and hens[4][5]. This distinguished it from depolarizing agents like decamethonium. These foundational studies established benzoquinonium as a potent competitive antagonist at the nicotinic acetylcholine receptors of the neuromuscular junction.

**Chemical Properties** 

| Property          | Value                                                                                                                 |
|-------------------|-----------------------------------------------------------------------------------------------------------------------|
| Chemical Name     | N,N'-[(3,6-Dioxo-1,4-cyclohexadiene-1,4-diyl)bis(imino-3,1-propanediyl)]bis[N,N-diethylbenzenemethanaminium]dibromide |
| Molecular Formula | C34H50Br2N4O2                                                                                                         |
| Molecular Weight  | 706.6 g/mol                                                                                                           |
| CAS Number        | 311-09-1                                                                                                              |

### **Synthesis**

While the original synthesis protocol by the Sterling-Winthrop Research Institute is not readily available in contemporary literature, a plausible synthetic route can be inferred from the structure of benzoquinonium and general knowledge of benzoquinone chemistry. The synthesis would likely involve a two-step process:

- Nucleophilic Substitution: Reaction of 1,4-benzoquinone with 3-(diethylamino)-1-propanamine. This would result in the formation of 2,5-bis((3-(diethylamino)propyl)amino)cyclohexa-2,5-diene-1,4-dione.
- Quaternization: Subsequent reaction of the tertiary amine groups with benzyl bromide to form the bis-quaternary ammonium salt, benzoquinonium dibromide.





Click to download full resolution via product page

Proposed synthesis pathway for **Benzoquinonium Dibromide**.

## Pharmacological Profile Mechanism of Action

**Benzoquinonium dibromide** functions as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. It competes with the endogenous neurotransmitter, acetylcholine (ACh), for the binding sites on the post-synaptic membrane. By blocking these receptors, it prevents the depolarization of the muscle fiber membrane, thereby inhibiting muscle contraction and leading to flaccid paralysis. This mechanism is characteristic of non-depolarizing neuromuscular blocking agents.





Click to download full resolution via product page

Signaling pathway of Benzoquinonium at the neuromuscular junction.

#### **Quantitative Pharmacological Data**

The following table summarizes the available quantitative data on the neuromuscular blocking potency of benzoquinonium.



| Species | Preparation                             | Parameter                                 | Value          | Reference                     |
|---------|-----------------------------------------|-------------------------------------------|----------------|-------------------------------|
| Cat     | Tibialis anterior muscle (in vivo)      | ED95 (95% block<br>of twitch<br>response) | ~15-20 μg/kg   | Hoppe, 1950[1]<br>(estimated) |
| Hen     | Gastrocnemius<br>muscle (in vivo)       | Effective paralyzing dose                 | Similar to cat | Bowman,<br>1958[4]            |
| -       | Nicotinic<br>Acetylcholine<br>Receptors | IC50                                      | 0.46 μΜ        | [6]                           |

## Experimental Protocols In Vivo Neuromuscular Blockade Assay (Cat)

This protocol is based on the methods described by Hoppe (1950) and Bowman (1958) for assessing neuromuscular blocking activity.

- Animal Preparation: Adult cats are anesthetized with a suitable agent (e.g., pentobarbital sodium). The trachea is cannulated for artificial respiration if necessary. The sciatic nerve is isolated and prepared for stimulation. The tendon of the tibialis anterior muscle is detached and connected to a force-displacement transducer to record muscle contractions.
- Nerve Stimulation: The sciatic nerve is stimulated with supramaximal square-wave pulses of short duration (e.g., 0.5 msec) at a frequency of 0.1 Hz.
- Drug Administration: A solution of benzoquinonium dibromide is administered intravenously.
- Data Recording: The isometric contractions of the tibialis anterior muscle are recorded on a kymograph or a digital data acquisition system. The percentage reduction in twitch height from the pre-drug control is measured.
- Dose-Response Analysis: A cumulative dose-response curve is constructed by administering increasing doses of benzoquinonium and recording the steady-state level of block for each



dose. The ED95 (the dose required to produce a 95% reduction in twitch height) is then determined.



Click to download full resolution via product page

Experimental workflow for in vivo neuromuscular blockade assay.

### **Clinical Experience**

Benzoquinonium chloride (Mytolon) was used clinically as a muscle relaxant in anesthesia during the 1950s[2][3]. It was valued for its potent, non-depolarizing block. However, its clinical use was associated with certain side effects, and it was eventually superseded by newer neuromuscular blocking agents with more favorable safety profiles. Detailed clinical trial data from this era is limited in modern databases.

#### Conclusion

Benzoquinonium dibromide holds a significant place in the history of pharmacology as an early synthetic, non-depolarizing neuromuscular blocking agent. The pioneering work of researchers at the Sterling-Winthrop Research Institute and subsequent investigations by pharmacologists like Bowman laid the groundwork for understanding its mechanism of action and clinical potential. While no longer in widespread clinical use, the study of benzoquinonium's discovery and development offers valuable insights into the principles of drug design and the evolution of anesthetic practice. This guide provides a foundational resource for researchers and professionals seeking to understand the historical and scientific context of this important compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. A pharmacological investigation of 2,5-bis-(3-diethylaminopropylamino) benzoquinone-bis-benzylchloride (WIN 2747): a new curarimimetic drug PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mytolon chloride: a new agent for producing muscular relaxation; preliminary report -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of Mytolon chloride in anesthesiology PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The neuromuscular blocking action of benzoquinonium chloride in the cat and in the hen -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The neuromuscular blocking action of benzoquinonium chloride in the cat and in the hen PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Benzoquinonium Dibromide: A Technical Guide to its Discovery and History]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11929187#benzoquinonium-dibromide-discovery-and-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com